4-Hydrazinylpyridine dihydrochloride
Description
Overview of Hydrazinylpyridine Compounds within Heterocyclic Chemistry
Hydrazinylpyridines represent a noteworthy class of compounds within the broader family of heterocyclic chemistry. These molecules are characterized by the presence of a hydrazine (B178648) (-NHNH2) group attached to a pyridine (B92270) ring. The pyridine ring itself is a six-membered aromatic heterocycle containing one nitrogen atom, a structural motif found in numerous biologically active compounds and functional materials. youtube.com The incorporation of a hydrazine moiety introduces a highly reactive and nucleophilic center, which significantly influences the chemical behavior of the parent pyridine ring.
Hydrazinylpyridines serve as valuable building blocks in organic synthesis, primarily due to the reactivity of the hydrazine group. This functional group can readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, a key reaction in the synthesis of many pharmaceuticals and other bioactive molecules. researchgate.net Furthermore, the hydrazine moiety can be a precursor to other functional groups and can participate in cyclization reactions to form fused heterocyclic systems. The interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating and nucleophilic character of the hydrazine group imparts a unique chemical personality to this class of compounds.
Significance of the Hydrazine Moiety in Pyridine Systems for Advanced Chemical Investigations
The hydrazine moiety, when attached to a pyridine ring, is of considerable significance for advanced chemical investigations due to its ability to act as a potent nucleophile and a precursor to a variety of functional groups. The two nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them susceptible to attack by electrophiles. This reactivity is fundamental to the use of hydrazinylpyridines as key intermediates in the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, triazoles, and pyridazines.
The hydrazine group's ability to form stable metal complexes has also been exploited in coordination chemistry. researchgate.net The nitrogen atoms can act as ligands, binding to metal ions to form coordination compounds with interesting catalytic and material properties. In the context of medicinal chemistry, the hydrazine group is a well-known pharmacophore, and its incorporation into a pyridine scaffold can lead to the development of novel therapeutic agents. The synthesis of various hydrazide-hydrazone derivatives from hydrazinylpyridines has been a fruitful area of research, yielding compounds with a wide spectrum of biological activities. researchgate.net
Positional Isomerism and its Influence on Molecular Reactivity Profiles in Hydrazinylpyridines
Positional isomerism in hydrazinylpyridines, referring to the attachment of the hydrazine group at the 2-, 3-, or 4-position of the pyridine ring, has a profound influence on the molecule's reactivity profile. This influence stems from the differing electronic environments at each position of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net
The electronic effect of the hydrazine group, which is generally considered to be electron-donating through resonance, interacts with the inherent electronic properties of the pyridine ring.
4-Hydrazinylpyridine: In this isomer, the hydrazine group is at the para-position relative to the ring nitrogen. This position allows for strong resonance interaction, which can increase the electron density at the ring nitrogen and the other carbon atoms in the ring, thereby modulating the ring's reactivity. The nucleophilicity of the exocyclic nitrogen atoms of the hydrazine is also influenced by this electronic communication.
2-Hydrazinylpyridine: With the hydrazine group at the ortho-position, steric effects, in addition to electronic effects, can play a significant role in its reactivity. The proximity of the hydrazine group to the ring nitrogen can lead to intramolecular hydrogen bonding or chelation with metal ions, which can alter its reactivity compared to the 4-isomer.
3-Hydrazinylpyridine (B1311347): In the meta-position, the resonance effect of the hydrazine group on the ring nitrogen is less pronounced. The reactivity of 3-hydrazinylpyridine is therefore more influenced by the inductive effects of the hydrazine group and the inherent reactivity of the 3-position of the pyridine ring.
These differences in electronic and steric properties among the isomers lead to distinct reactivity profiles, influencing the types of reactions they undergo and the products they form. For instance, the susceptibility to oxidation and the pKa values of the hydrazinylpyridines can vary depending on the position of the hydrazine substituent.
Chemical and Physical Properties of 4-Hydrazinylpyridine Dihydrochloride (B599025)
| Property | Value |
| Molecular Formula | C₅H₉Cl₂N₃ |
| Molecular Weight | 182.05 g/mol |
| Appearance | Solid |
| Melting Point | 244-250 °C |
Spectroscopic Data of Hydrazinylpyridine Isomers
| Isomer | Spectroscopic Data Highlights |
| 4-Hydrazinylpyridine | Specific data for the dihydrochloride salt is less commonly reported in spectral databases. |
| 2-Hydrazinylpyridine | ¹H NMR (CDCl₃): Signals corresponding to the pyridine ring protons and the -NH and -NH₂ protons of the hydrazine group. chemicalbook.com |
| 2-Hydrazinylpyridine | ¹³C NMR (CDCl₃): Resonances for the five carbon atoms of the pyridine ring. |
| 2-Hydrazinylpyridine | IR (KBr disc): Characteristic peaks for N-H stretching and bending vibrations of the hydrazine group, and C=N and C=C stretching vibrations of the pyridine ring. |
Research Applications of 4-Hydrazinylpyridine Dihydrochloride
| Application | Description of Research |
| Synthesis of Heterocyclic Compounds | This compound is a key starting material for the synthesis of various fused heterocyclic systems, such as pyridothienotriazolopyrimidines. |
| Precursor for Bioactive Molecules | It is utilized in the synthesis of compounds with potential pharmacological activity, including cardiovascular and diuretic agents. nih.gov |
| Intermediate in Medicinal Chemistry | The compound serves as an intermediate in the preparation of more complex molecules for drug discovery programs. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-4-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYWWASZYKDHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydrazinylpyridine Dihydrochloride and Its Analogues
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 4-hydrazinylpyridine and its derivatives. This method typically involves the displacement of a leaving group, most commonly a halogen, from the 4-position of the pyridine (B92270) ring by a hydrazine-based nucleophile. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack by nucleophiles, making this a viable synthetic strategy.
Reaction of Halopyridines with Hydrazine (B178648) Hydrate (B1144303)
The direct reaction of a 4-halopyridine, such as 4-chloropyridine, with hydrazine hydrate is a common and straightforward method for the synthesis of 4-hydrazinylpyridine. The reaction proceeds through the addition of the nucleophilic hydrazine to the C4 position of the pyridine ring, followed by the elimination of the halide ion.
The efficiency of the reaction between 4-halopyridines and hydrazine hydrate is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the molar ratio of the reactants. An excess of hydrazine hydrate is frequently employed to drive the reaction to completion and to minimize the formation of dimeric by-products. However, for large-scale synthesis, the use of a large excess of hydrazine hydrate can pose challenges in terms of downstream processing and waste management.
The choice of solvent is also critical. High-boiling point solvents are often preferred to allow the reaction to be conducted at elevated temperatures, thereby increasing the reaction rate. For instance, in the synthesis of 2-hydrazinopyridine (B147025) derivatives, solvents such as n-butanol and N,N-dimethylpropanolamine have been utilized, with the latter also acting as an acid scavenger to promote the reaction.
Table 1: Examples of Reaction Conditions for the Synthesis of Hydrazinopyridine Derivatives This table is interactive. Users can sort and filter the data.
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 2,3-Dichloropyridine | 80% Hydrazine Hydrate | N,N-Dimethylpropanolamine | 130 | 10 | - | 99.7 |
| 2,3-Dichloropyridine | 70% Hydrazine Hydrate | n-Butanol | 100 | 10 | - | - |
To enhance reaction rates and improve yields, advanced reactor systems can be employed. While specific literature on the use of thick-wall tubes for the synthesis of 4-hydrazinylpyridine dihydrochloride (B599025) is not prevalent, the principles of using sealed reaction vessels are applicable. Such systems allow for reactions to be conducted at temperatures above the boiling point of the solvent, leading to significantly reduced reaction times.
Microwave reactors are another form of advanced reactor system that has been suggested for the synthesis of hydrazinopyridines. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction and improve yields, especially in large-scale preparations where efficient heat transfer can be a challenge.
Utilization of Alkylhydrazines as Nucleophilic Reagents
The synthesis of analogues of 4-hydrazinylpyridine can be achieved by employing alkylhydrazines, such as methylhydrazine or ethylhydrazine, as the nucleophile in the SNAr reaction with 4-halopyridines. The reaction mechanism is analogous to that with hydrazine hydrate, resulting in the formation of 4-(alkylhydrazinyl)pyridines. These derivatives are of interest for their potential applications in the development of new pharmaceuticals and other functional materials. The reactivity of the alkylhydrazine can be influenced by steric hindrance and the electronic effects of the alkyl group.
Reduction of Diazonium Salts in Hydrazinylpyridine Synthesis
An alternative route to hydrazinylpyridines involves the reduction of a corresponding pyridine diazonium salt. This method commences with the diazotization of an aminopyridine, such as 4-aminopyridine, using a reagent like sodium nitrite (B80452) in an acidic medium to form the 4-pyridyldiazonium salt. This intermediate is then reduced to the desired hydrazine.
Various reducing agents can be employed for the conversion of the diazonium salt to the hydrazine. Classical methods often utilize tin(II) chloride in concentrated hydrochloric acid or sodium sulfite. More contemporary, milder, and metal-free reduction methods have also been developed, for instance, using ascorbic acid as the reducing agent. This approach is particularly advantageous as it avoids the use of heavy metals, which can be problematic for both product purity and environmental reasons. The synthesis of hydrazines via diazonium salt reduction is a well-established method for aryl hydrazines and can be adapted for heterocyclic systems like pyridine.
Continuous Flow Synthesis Techniques for Hydrazinylpyridines
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The synthesis of hydrazinylpyridines and their derivatives is amenable to this technology.
In a continuous flow setup, reactants are pumped through a heated and pressurized reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control can lead to improved yields, higher purity, and faster reaction times. For reactions involving hazardous reagents or intermediates, such as hydrazine or diazonium salts, continuous flow systems enhance safety by minimizing the volume of reactive material at any given time.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Hydrazine Derivatives This table is interactive. Users can sort and filter the data.
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety with small reaction volumes. |
| Reaction Time | Often several hours to overnight. | Significantly shorter, often in the range of minutes. |
| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. |
| Scalability | Can be challenging to scale up. | More straightforward to scale by running the system for longer. |
| Yield & Purity | Variable, can be affected by side reactions. | Often higher yields and purity due to better control. |
Nickel/Photoredox Catalyzed Carbon-Nitrogen Couplings
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals. Dual catalysis, merging visible-light photoredox catalysis with nickel catalysis, has emerged as a powerful platform for forging such bonds under mild conditions. nih.govchemrxiv.org This strategy circumvents the harsh conditions often required in traditional cross-coupling reactions, offering a broader functional group tolerance. nih.gov
The general mechanism involves a synergistic interplay between two distinct catalytic cycles. The photoredox cycle, typically initiated by an iridium or ruthenium complex, absorbs visible light and engages in single-electron transfer (SET) to generate radical intermediates. nih.gov Concurrently, the nickel cycle activates the C–X bond (where X is a halide) of the pyridine substrate. The radical species generated by the photocatalyst is then intercepted by the nickel complex, leading to the formation of the desired C–N bond through reductive elimination. chemrxiv.org
While specific examples detailing the synthesis of 4-hydrazinylpyridine dihydrochloride via this method are not extensively documented in peer-reviewed literature, the coupling of (hetero)aryl halides with hydrazine derivatives has been successfully demonstrated. researchgate.net This approach allows for the formation of valuable arylhydrazine intermediates, which are precursors to a wide range of biologically active molecules. researchgate.net The reaction conditions are typically mild, utilizing common nickel salts, organic or inorganic photocatalysts, and a suitable base in an organic solvent at or near room temperature.
The table below illustrates a representative set of conditions for a generic nickel/photoredox catalyzed C-N coupling of a heteroaryl halide with a hydrazine derivative, based on established protocols in the field.
| Parameter | Description |
|---|---|
| Substrates | 4-Halopyridine (e.g., 4-chloropyridine, 4-bromopyridine), Hydrazine derivative |
| Nickel Catalyst | NiCl2·glyme, Ni(acac)2 |
| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) or similar bipyridine-based ligands |
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 or an organic photocatalyst |
| Base | Organic base (e.g., DBU) or inorganic base (e.g., Cs2CO3) |
| Solvent | Aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile |
| Light Source | Blue LED (λ ≈ 450 nm) |
| Temperature | Room Temperature |
Process Design and Optimization in Flow Chemistry Reactors
Flow chemistry, or continuous flow synthesis, has become an enabling technology in modern chemical manufacturing, offering significant advantages in safety, scalability, and process control compared to traditional batch methods. nih.gov The high surface-area-to-volume ratio in microreactors or continuous stirred-tank reactors (CSTRs) allows for superior heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous at a large scale in a batch reactor. google.com
The synthesis of pyridine-based hydrazines is well-suited to flow chemistry. A notable example is the multi-step continuous flow synthesis of Isoniazid, an analogue of 4-hydrazinylpyridine. google.comgoogle.com This process typically involves the hydrolysis of 4-cyanopyridine (B195900) to isonicotinamide (B137802), followed by a reaction with hydrazine hydrate in a subsequent reactor. google.comepo.org The two steps can be "telescoped," meaning the output from the first reactor is fed directly into the second without isolation or purification of the intermediate, which significantly improves process efficiency. nih.gov
Process design and optimization are critical for maximizing yield and throughput. Key parameters that are fine-tuned include temperature, residence time (controlled by flow rate and reactor volume), and the molar ratio of reactants. epo.org Optimization experiments are often conducted to determine the ideal conditions. For instance, in the synthesis of Isoniazid, the effect of temperature and residence time on the conversion of the isonicotinamide intermediate to the final product is systematically studied.
The following data table, derived from patent literature on the continuous flow synthesis of Isoniazid, showcases the optimization of the second reaction step (reaction of isonicotinamide with hydrazine hydrate). epo.org
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|
| 1 | 90 | 10.0 | 81.4 |
| 2 | 100 | 10.0 | 90.9 |
| 3 | 110 | 10.0 | 94.7 |
| 4 | 120 | 10.0 | 96.1 |
| 5 | 110 | 15.0 | 96.5 |
| 6 | 110 | 25.2 | 98.9 |
As the data indicates, increasing the temperature from 90°C to 120°C at a constant residence time of 10 minutes significantly improves the conversion rate. epo.org Likewise, extending the residence time at a constant temperature of 110°C also leads to a higher conversion, achieving near-quantitative conversion at just over 25 minutes. epo.org Such optimization allows for the production of high-purity material with yields often exceeding 90-95% in a safe and continuous manner. google.comgoogle.com
Reactivity and Derivatization Chemistry of Hydrazinylpyridines
Fundamental Chemical Transformations
The reactivity of 4-hydrazinylpyridine dihydrochloride (B599025) is influenced by the protonation of the pyridine (B92270) nitrogen and the hydrazinyl group, which can affect its nucleophilicity and susceptibility to oxidation and reduction.
Oxidation Reactions of Hydrazinylpyridines
The oxidation of hydrazine (B178648) and its derivatives can lead to a variety of products, including diimide, azo compounds, and nitrogen gas, depending on the oxidant and reaction conditions. For hydrazinylpyridines, oxidation can occur at the hydrazinyl group or the pyridine ring.
Detailed research findings on the chemical oxidation of 4-hydrazinylpyridine dihydrochloride are not extensively documented in the surveyed literature. However, general principles of hydrazine oxidation can be applied. The oxidation of hydrazine by hydrogen peroxide, for instance, is known to be catalyzed by metal ions such as copper(II), leading to the formation of nitrogen and water. dtic.milresearchgate.net It is plausible that 4-hydrazinylpyridine would undergo a similar transformation.
Furthermore, the pyridine ring itself can be oxidized to the corresponding N-oxide. The oxidation of pyridines is often achieved using peroxides, such as hydrogen peroxide, in the presence of a suitable catalyst. google.com For 4-hydrazinylpyridine, this reaction would likely require careful control of conditions to selectively oxidize the pyridine nitrogen without affecting the hydrazinyl group.
Reduction Reactions of Hydrazinylpyridine Derivatives
The reduction of hydrazinylpyridine derivatives can target either the pyridine ring or the hydrazone functionality in its derivatives. Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine (B6355638) ring. researchgate.netresearchgate.netnumberanalytics.comsioc-journal.cn This transformation typically requires a catalyst, such as palladium on carbon or platinum oxide, and a source of hydrogen.
For hydrazone derivatives of 4-hydrazinylpyridine, the C=N bond can be reduced to a hydrazine. Additionally, the Wolff-Kishner reduction provides a method to convert a hydrazone to an alkane, which involves the deprotonation of the hydrazone followed by the elimination of nitrogen gas. rsc.orgresearchgate.net
Another relevant reduction is the conversion of carbonyl compounds to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH4). numberanalytics.comnumberanalytics.commasterorganicchemistry.comyoutube.comlibretexts.org While this is not a reduction of the hydrazinylpyridine moiety itself, it is a key reaction in the synthesis of alcohol-containing derivatives from the corresponding hydrazones of keto-acids or keto-esters.
Nucleophilic Substitution Reactions Involving the Hydrazinyl Moiety
The hydrazinyl group of 4-hydrazinylpyridine is a potent nucleophile due to the alpha effect of the adjacent nitrogen atom. This makes it reactive towards a variety of electrophiles.
One of the most common nucleophilic reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones, which is discussed in detail in the following section. Beyond this, the hydrazinyl group can participate in other nucleophilic substitution reactions. For example, it can be alkylated or acylated. The alkylation of pyridines can be achieved through various methods, including reactions with alkyl radicals or by alkylation of metalated pyridines. rsc.orgnih.govyoutube.comresearchgate.netnih.gov Acylation of pyridines can be more challenging due to the deactivation of the ring upon N-acylation, but methods involving acyl radicals or acylation of metalated pyridines have been developed. youtube.commdpi.comnih.gov
The hydrazinyl moiety can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of pyrazoline derivatives. nih.govresearchgate.net
Synthesis and Characterization of Hydrazone Derivatives
The reaction of this compound with aldehydes and ketones is a straightforward and widely used method for the synthesis of hydrazone derivatives. This condensation reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration.
Condensation Reactions with Aromatic Aldehydes
The reaction of 4-hydrazinylpyridine with aromatic aldehydes generally proceeds under mild conditions, often in a protic solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid. The products, 4-pyridylhydrazones of aromatic aldehydes, are typically stable, crystalline solids.
While specific data for a wide range of benzaldehyde (B42025) derivatives with 4-hydrazinylpyridine is not compiled in a single source, the general methodology is well-established. researchgate.netorientjchem.orgresearchgate.net The characterization of these products relies on standard spectroscopic techniques. In the ¹H NMR spectrum, the azomethine proton (-N=CH-) typically appears as a singlet in the range of 8-9 ppm. The IR spectrum is characterized by the presence of a C=N stretching vibration around 1600 cm⁻¹.
| Aldehyde | Solvent | Catalyst | Product | Yield (%) | M.P. (°C) |
| Benzaldehyde | Ethanol | Acetic Acid (catalytic) | Benzaldehyde 4-pyridylhydrazone | Not Reported | Not Reported |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid (catalytic) | 4-Nitrobenzaldehyde 4-pyridylhydrazone | Not Reported | Not Reported |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (catalytic) | 4-Methoxybenzaldehyde 4-pyridylhydrazone | Not Reported | Not Reported |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid (catalytic) | 4-Chlorobenzaldehyde 4-pyridylhydrazone | Not Reported | Not Reported |
Condensation Reactions with Ketones
Similar to aldehydes, ketones react with 4-hydrazinylpyridine to form the corresponding hydrazones. The reactivity of the ketone can be influenced by steric and electronic factors. The reaction often requires slightly more forcing conditions, such as heating, compared to reactions with aldehydes.
A study on the reaction of a related compound, 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, with various substituted acetophenones provides a good model for the synthesis of 4-pyridylhydrazones of ketones. rsc.org In this study, the reactions were carried out in refluxing ethanol with a catalytic amount of glacial acetic acid, affording the hydrazones in good yields.
| Ketone | Solvent | Catalyst | Product | Yield (%) | M.P. (°C) |
| Acetone | Not Reported | Not Reported | Acetone 4-pyridylhydrazone | Not Reported | Not Reported |
| Acetophenone | Ethanol | Acetic Acid (catalytic) | Acetophenone 4-pyridylhydrazone | Not Reported | Not Reported |
| 4-Methylacetophenone | Ethanol | Acetic Acid (catalytic) | 4-Methylacetophenone 4-pyridylhydrazone | Not Reported | Not Reported |
| 4-Chloroacetophenone | Ethanol | Acetic Acid (catalytic) | 4-Chloroacetophenone 4-pyridylhydrazone | Not Reported | Not Reported |
The characterization of these ketone-derived hydrazones is analogous to that of the aldehyde derivatives. The absence of a carbonyl signal in the ¹³C NMR spectrum and the appearance of a C=N signal are indicative of hydrazone formation.
Structural Diversity and Configurational Isomerism in Hydrazone Adducts
Hydrazones derived from 4-hydrazinylpyridine exhibit significant structural diversity, primarily centered around the carbon-nitrogen double bond (C=N) of the azomethine group (–C=N–NH–). This double bond is a key structural feature that gives rise to configurational isomerism. mdpi.com The isomers are typically designated as E (entgegen, opposite) and Z (zusammen, together) based on the relative orientation of substituents around the C=N bond. mdpi.com The stability and interconversion of these isomers are influenced by factors such as steric hindrance, solvent polarity, and the potential for intramolecular hydrogen bonding. mdpi.comnih.gov
In many hydrazones, particularly those derived from aldehydes or ketones with nearby hydrogen bond acceptors (like a hydroxyl or another nitrogen atom), the Z-isomer can be stabilized by the formation of an intramolecular hydrogen bond. mdpi.com For pyridyl hydrazones, the pyridine nitrogen itself can influence the electronic properties and conformation of the molecule. The equilibrium between the E and Z isomers can often be manipulated by external stimuli such as light (photoisomerization) or heat (thermal isomerization). nih.gov
Furthermore, hydrazones can exist in tautomeric forms, most commonly the imino and amino (or enamine) forms. rsc.org For α-N-heterocyclic hydrazones, studies have confirmed the coexistence of these tautomers in solution, with the equilibrium position depending on the specific molecular structure and the solvent. rsc.org This interplay of E/Z isomerism and tautomerism contributes to the rich structural chemistry of hydrazone adducts derived from 4-hydrazinylpyridine, which is crucial for their reactivity and application as precursors in heterocyclic synthesis. researchgate.net
Cyclization Reactions Leading to Novel Heterocyclic Systems
This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its hydrazine moiety readily participates in cyclization and cyclocondensation reactions with various electrophilic partners, leading to the formation of stable, functionalized ring systems.
Formation of Pyrazole (B372694) Ring Systems
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized from hydrazine derivatives. mdpi.com These ring systems are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. chim.it
The reaction of hydrazines with β-dicarbonyl compounds or their equivalents is a classical and effective method for constructing the pyrazole ring. organic-chemistry.org In this context, 4-hydrazinylpyridine can react with dialkyl maleates (which can be considered 1,3-bis-electrophilic reagents after initial reaction) to form pyridyl-substituted pyrazolone (B3327878) derivatives. The reaction typically proceeds through an initial Michael addition of the hydrazine to the electron-deficient double bond of the maleate, followed by an intramolecular cyclization via condensation, eliminating an alcohol molecule to form the heterocyclic ring. The specific reaction conditions, such as solvent and temperature, can influence the reaction rate and yield of the resulting pyrazolone.
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of formylated pyrazoles from hydrazones. researchgate.netnih.gov This one-pot reaction involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃)). chemmethod.comhilarispublisher.com
The process begins with the formation of a hydrazone from 4-hydrazinylpyridine and a suitable ketone (e.g., an acetophenone). This hydrazone is then subjected to the Vilsmeier-Haack conditions. The reaction proceeds through the formation of a 1,3-biselectrophilic intermediate from the hydrazone, which then undergoes cyclization to form the pyrazole ring. mdpi.com A subsequent formylation at the C-4 position of the newly formed pyrazole ring yields the final 4-formylpyrazole derivative. chemmethod.commdpi.com This method is highly efficient for producing 1-(pyridin-4-yl)-pyrazole-4-carbaldehydes, which are versatile intermediates for further synthetic transformations. mdpi.com
| Starting Hydrazone | Reagents | Product | Yield (%) | Reference |
| Acetophenone 4-pyridylhydrazone | POCl₃ / DMF | 3-Phenyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | 66-85 | mdpi.com |
| Substituted Acetophenone 4-pyridylhydrazones | POCl₃ / DMF | 3-Aryl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydes | Good | nih.govmdpi.com |
Construction of Fused Heterocyclic Architectures (e.g., Pyrazolo[1,5-a]pyrimidines)
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are considered purine (B94841) analogues and exhibit a wide range of biological activities. researchgate.netrsc.org The synthesis of these systems often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov
A synthetic route starting from 4-hydrazinylpyridine would first involve the construction of a 5-amino-1-(pyridin-4-yl)pyrazole. This can be achieved by reacting the hydrazine with a suitable three-carbon precursor containing a nitrile group, such as α-cyanoketones or malononitrile (B47326) derivatives. The resulting aminopyrazole is a key intermediate which can then undergo cyclocondensation with β-dicarbonyl compounds (e.g., diethyl malonate or acetylacetone) in the presence of an acid or base catalyst to construct the fused pyrimidine (B1678525) ring, yielding the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govnih.gov This strategy allows for the introduction of various substituents on both the pyrazole and pyrimidine rings, leading to a library of diverse fused heterocyclic compounds. rsc.orgnih.gov
Ring Closure Reactions for Bicyclo[2.2.2]octene Frameworks
The robust and sterically defined bicyclo[2.2.2]octene skeleton serves as a valuable scaffold in medicinal chemistry and materials science. nih.gov This framework can be synthesized via [4+2] cycloaddition reactions, also known as Diels-Alder reactions. numberanalytics.com Hydrazinylpyridines can be incorporated into these structures, typically after being transformed into a derivative suitable for reaction with a diene. thieme-connect.comresearchgate.net
One established method involves converting the succinic anhydride (B1165640) rings fused to a pre-formed bicyclo[2.2.2]octene framework into N-aminosuccinimide moieties. researchgate.net In this transformation, 4-hydrazinylpyridine acts as a nucleophile, reacting with the anhydride groups to form the corresponding imide rings. nih.gov The reaction is often carried out in a sealed tube at elevated temperatures using a simple alcohol as the solvent. researchgate.net This process attaches the pyridyl moiety to the rigid bicyclic scaffold via a hydrazide linkage, creating complex architectures that can be explored as novel ligands or biologically active molecules. nih.govresearchgate.net For instance, bicyclo[2.2.2]octene-2,3,5,6-tetracarboxylic dianhydrides react with pyridylcarbohydrazides (derivatives of hydrazinylpyridines) upon heating to yield fused bicyclo[2.2.2]octene derivatives containing N-aminosuccinimide rings with pendant pyridine groups. nih.govchim.it
| Bicyclic Precursor | Hydrazine Derivative | Product Type | Reference |
| Substituted Bicyclo[2.2.2]octene dianhydride | 4-Hydrazinylpyridine | Bicyclo[2.2.2]octene fused with N-(pyridin-4-ylamino)succinimide rings | researchgate.net |
| Substituted Bicyclo[2.2.2]octene dianhydride | 4-Pyridylcarbohydrazide | Bicyclo[2.2.2]octene fused with N-(4-pyridylcarbonylamino)succinimide rings | nih.gov |
Quaternization of Pyridine Nitrogen to Form Pyridinium (B92312) Salts
The pyridine ring in 4-hydrazinylpyridine possesses a nitrogen atom that can undergo quaternization, a reaction that involves the formation of a quaternary ammonium (B1175870) salt through the alkylation of the tertiary amine within the aromatic ring. This transformation significantly alters the electronic properties and solubility of the molecule, opening avenues for further functionalization and application.
The quaternization of pyridines is a well-established synthetic transformation, typically achieved by reacting the pyridine derivative with an alkyl halide. In the case of 4-hydrazinylpyridine, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged pyridinium ion, with the halide serving as the counter-ion.
General reaction conditions for the quaternization of substituted pyridines involve heating the pyridine derivative with an excess of the alkylating agent, often in a polar solvent such as an alcohol (e.g., ethanol, isopropanol) or water. researchgate.net The reaction temperature can range from room temperature to reflux, depending on the reactivity of both the pyridine and the alkyl halide. researchgate.net For less reactive pyridines or alkyl halides, higher temperatures and longer reaction times may be necessary. The use of a solvent is not always strictly required, especially if the pyridine starting material is a liquid, but it generally facilitates the reaction. researchgate.net
The reactivity of the pyridine nitrogen in 4-hydrazinylpyridine towards quaternization is influenced by the electronic properties of the hydrazine substituent at the C-4 position. The hydrazine group is generally considered to be an electron-donating group, which increases the electron density on the pyridine ring and enhances the nucleophilicity of the ring nitrogen, thereby facilitating the quaternization reaction.
A variety of alkylating agents can be employed for the quaternization of pyridines, leading to a diverse range of pyridinium salts. Common alkylating agents include alkyl iodides, bromides, and chlorides. The reactivity of these halides follows the order I > Br > Cl. Other electrophiles, such as alkyl triflates, can also be used. The choice of the alkylating agent determines the nature of the N-substituent on the resulting pyridinium salt, which can be a simple alkyl chain, a functionalized alkyl group, or a more complex moiety.
While specific literature detailing the direct quaternization of this compound is not abundant, the general principles of pyridine quaternization are applicable. It is important to consider that the dihydrochloride salt form means the pyridine nitrogen is already protonated. Therefore, a base would likely be required to deprotonate the pyridine nitrogen, allowing it to act as a nucleophile for the quaternization reaction. Alternatively, the reaction could be performed under conditions that favor the deprotonated, more reactive form of the pyridine.
Below is a table summarizing the general conditions for the quaternization of substituted pyridines, which can be inferred to be applicable to 4-hydrazinylpyridine.
| Parameter | Typical Conditions |
| Alkylating Agents | Alkyl iodides, Alkyl bromides, Alkyl chlorides |
| Solvents | Alcohols (Ethanol, Methanol), Water, Acetonitrile |
| Temperature | 25 °C to 150 °C |
| Reaction Time | 1 to 24 hours |
| Additives | Acid or Base to facilitate reaction |
Chemical Modification for Bioconjugation and Probe Development
The presence of the reactive hydrazine group makes 4-hydrazinylpyridine a valuable building block for bioconjugation and the development of chemical probes. The primary chemical transformation utilized for these applications is the formation of a stable hydrazone linkage through the reaction of the hydrazine moiety with an aldehyde or a ketone.
Bioconjugation:
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. The formation of a hydrazone bond is a widely used strategy in bioconjugation due to its relative stability and the mild reaction conditions required.
The hydrazine group of 4-hydrazinylpyridine can be reacted with a biomolecule that has been modified to contain an aldehyde or ketone group. This is often achieved by either genetically introducing a specific tag or chemically modifying existing amino acid side chains. For instance, the carbohydrate moieties of glycoproteins can be oxidized to generate aldehyde groups, which are then available for reaction with a hydrazine-functionalized molecule.
A common strategy involves the use of heterobifunctional crosslinkers. One end of the linker reacts with the biomolecule, and the other end presents a functional group for further reaction. In the context of 4-hydrazinylpyridine, a derivative could be synthesized where the pyridine ring is functionalized with a group that can react with a biomolecule (e.g., an N-hydroxysuccinimide ester for reaction with primary amines on proteins). The free hydrazine group would then be available to react with a second molecule containing an aldehyde or ketone.
A well-known example of a related compound used in bioconjugation is succinimidyl 6-hydrazinonicotinate (SHNH), which is a derivative of a hydrazinopyridine. nih.gov This reagent is used to introduce a "HyNic" (hydrazinonicotinamide) linker onto proteins or other amine-containing molecules. The resulting HyNic-modified biomolecule can then be conjugated to another molecule that has been modified with a 4-formylbenzamide (B2918280) (4FB) group, which contains an aromatic aldehyde. The reaction between the HyNic linker and the 4FB group forms a stable bis-arylhydrazone bond. nih.govinterchim.fr This chemistry highlights the utility of the hydrazinopyridine scaffold in creating stable bioconjugates.
The general reaction for bioconjugation using a hydrazinopyridine derivative is depicted below:
Biomolecule-Linker-Hydrazinopyridine + Aldehyde/Ketone-Reporter → Biomolecule-Linker-Pyridylhydrazone-Reporter
Probe Development:
A chemical probe is a molecule used to study biological systems. Fluorescent probes are a particularly important class of chemical probes that allow for the visualization of specific molecules or processes within cells and tissues. The 4-hydrazinylpyridine scaffold can be chemically modified to create such probes.
The development of a fluorescent probe from 4-hydrazinylpyridine would typically involve the attachment of a fluorophore. A fluorophore is a molecule that can absorb light at a specific wavelength and emit light at a longer wavelength. The hydrazine group of 4-hydrazinylpyridine can be used as a reactive handle to attach a fluorophore that contains an aldehyde or ketone functionality.
For instance, a fluorophore with an aldehyde group can be condensed with 4-hydrazinylpyridine to form a fluorescent pyridylhydrazone. mdpi.com The resulting probe could then be used to target specific biological structures or molecules. The design of such probes often involves creating a system where the fluorescence properties change upon binding to a target or in response to a specific biological event. This "turn-on" or "turn-off" fluorescence provides a clear signal for detection.
The synthesis of a fluorescent probe based on a pyridylhydrazone linkage is a common strategy. mdpi.comnih.gov For example, a BODIPY (boron-dipyrromethene) dye functionalized with an aldehyde can be reacted with a hydrazinopyridine to create a highly fluorescent probe. mdpi.com The photophysical properties of the resulting probe, such as its absorption and emission wavelengths, would be determined by the specific fluorophore used.
The table below summarizes the key chemical reactions and components involved in the modification of 4-hydrazinylpyridine for bioconjugation and probe development.
| Application | Key Reaction | Reactants | Product |
| Bioconjugation | Hydrazone formation | 4-Hydrazinylpyridine derivative, Aldehyde/Ketone-modified biomolecule | Pyridylhydrazone-linked bioconjugate |
| Probe Development | Hydrazone formation | 4-Hydrazinylpyridine, Aldehyde/Ketone-functionalized fluorophore | Fluorescent pyridylhydrazone probe |
Advanced Spectroscopic and Structural Characterization of 4 Hydrazinylpyridine Dihydrochloride and Its Derivatives
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.
For a compound like 4-Hydrazinylpyridine dihydrochloride (B599025), the IR spectrum would be expected to show characteristic absorption bands for the pyridinium (B92312) ring and the hydrazinium (B103819) group. The protonation of the pyridine (B92270) nitrogen and the hydrazine (B178648) group to form the dihydrochloride salt significantly influences the vibrational frequencies compared to the free base.
Key expected vibrational modes would include:
N-H stretching: The hydrazinium group (-NH-NH3²⁺) would exhibit multiple broad absorption bands in the region of 3200-2600 cm⁻¹. These bands are typically broadened due to hydrogen bonding.
Aromatic C-H stretching: Vibrations of the C-H bonds on the pyridine ring typically appear above 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring are expected in the 1650-1400 cm⁻¹ region. Protonation of the ring nitrogen generally shifts these bands to higher frequencies.
N-H bending: The bending vibrations of the hydrazinium group would be observed in the 1600-1500 cm⁻¹ region.
Illustrative IR Data for Related Pyridine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch (Hydrazinium) | 3200-2600 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Pyridinium) | 1640-1620 |
| C=C Stretch (Aromatic) | 1600-1450 |
| N-H Bend | 1600-1500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H-NMR)
In the ¹H-NMR spectrum of 4-Hydrazinylpyridine dihydrochloride, the protons on the pyridine ring and the hydrazine group would give rise to distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atoms.
Pyridine Protons: The pyridine ring has two sets of chemically non-equivalent protons. The protons ortho to the ring nitrogen (H-2 and H-6) would be the most deshielded and appear furthest downfield, likely as a doublet. The protons meta to the ring nitrogen (H-3 and H-5) would appear at a slightly higher field, also as a doublet.
Hydrazine Protons: The protons of the hydrazinium group would likely appear as a broad signal due to exchange with the solvent and quadrupole broadening from the nitrogen atoms. Its chemical shift would be highly dependent on the solvent and concentration.
Hypothetical ¹H-NMR Data
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2, H-6 | Doublet | 8.0 - 8.5 | 5 - 7 |
| H-3, H-5 | Doublet | 7.0 - 7.5 | 5 - 7 |
| -NHNH₃²⁺ | Broad Singlet | Variable | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals for the pyridine ring carbons would be expected due to the molecule's symmetry.
C-4: The carbon atom attached to the hydrazinium group would have a unique chemical shift.
C-2, C-6: The carbon atoms ortho to the ring nitrogen would be equivalent and appear as a single signal.
C-3, C-5: The carbon atoms meta to the ring nitrogen would also be equivalent, giving rise to another signal.
The chemical shifts would be influenced by the electronegativity of the nitrogen atoms and the protonation state.
Hypothetical ¹³C-NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 155 - 165 |
| C-2, C-6 | 140 - 150 |
| C-3, C-5 | 120 - 130 |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar and ionic compounds. For this compound, ESI-MS in positive ion mode would likely show the molecular ion corresponding to the free base [C₅H₇N₃ + H]⁺ after the loss of the two HCl molecules. The presence of the protonated molecule would help confirm the molecular weight of the free base (109.06 g/mol ).
High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For the [M+H]⁺ ion of 4-hydrazinylpyridine, HR-MS would provide a precise mass that can be used to confirm the molecular formula C₅H₈N₃⁺. The presence of chlorine atoms from the dihydrochloride salt might be observed in the isotopic pattern of certain fragments if they are retained during ionization and fragmentation, although this is less common in ESI for salts of this type. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in M+2 peaks for chlorine-containing ions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-qToF-MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of 4-Hydrazinylpyridine and its derivatives. The hydrazine and pyridine moieties provide distinct sites for ionization, typically yielding a strong signal in positive electrospray ionization (ESI) mode. The protonated molecular ion [M+H]⁺ is readily formed and serves as the precursor ion for MS/MS fragmentation studies.
In a typical analysis, the protonated molecule of 4-hydrazinylpyridine (C₅H₇N₃, molecular weight 109.13 g/mol ) would be observed at an m/z of 110.1 chemicalbook.com. For the dihydrochloride salt, the compound would be introduced into the LC system, where the salt dissociates, and the protonated free base is analyzed by the mass spectrometer. High-resolution mass spectrometry, such as LC-qToF-MS (Quadrupole Time-of-Flight), allows for the determination of the precise elemental composition, confirming the molecular formula of the analyte.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the precursor ion. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of 4-hydrazinylpyridine (m/z 110.1), key fragmentation pathways would involve the cleavage of the N-N bond and fragmentation of the pyridine ring. The recognition of class-specific fragmentation patterns can be informative in identifying related compounds. nih.gov
Table 1: Predicted LC-MS/MS Fragmentation Data for Protonated 4-Hydrazinylpyridine
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 110.1 | 93.1 | Loss of NH₃ (Ammonia) |
| 110.1 | 80.1 | Loss of N₂H₂ |
| 110.1 | 79.1 | Pyridinium ion fragment |
| 110.1 | 52.1 | Fragmentation of the pyridine ring |
Note: This table is based on general fragmentation principles of pyridine and hydrazine compounds, as specific experimental LC-MS/MS data for this compound is not extensively published. Data for the isomer 2-Hydrazinopyridine (B147025) shows major fragments at m/z 79 and 52. nist.gov
X-ray Diffraction Analysis
While the specific crystal structure for this compound is not publicly available in crystallographic databases, a detailed study of the closely related 4-Hydrazinopyridinium chloride (the monochloride salt, C₅H₈N₃⁺·Cl⁻) has been published, providing critical insights into the structural nature of this cation. iucr.orgnih.gov The following sections detail the findings from this single-crystal X-ray diffraction study.
The single-crystal X-ray diffraction analysis of 4-Hydrazinopyridinium chloride revealed a monoclinic crystal system with the space group P2₁/m. iucr.org In this structure, the pyridine nitrogen atom is protonated, forming the pyridinium cation. Both the cation and the chloride anion lie on a crystallographic mirror plane. iucr.orgnih.gov This arrangement dictates that the N-N bond of the hydrazine group and one of its N-H bonds are coplanar with the aromatic ring. iucr.org
Table 2: Selected Crystallographic Data for 4-Hydrazinopyridinium chloride
| Parameter | Value | Reference |
| Chemical Formula | C₅H₈N₃⁺·Cl⁻ | iucr.org |
| Formula Weight | 145.59 | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/m | iucr.org |
| a (Å) | 6.9526 (11) | iucr.org |
| b (Å) | 6.434 (1) | iucr.org |
| c (Å) | 7.7432 (12) | iucr.org |
| β (°) | 95.316 (1) | iucr.org |
| Volume (ų) | 344.89 (9) | iucr.org |
| Z (molecules/unit cell) | 2 | iucr.org |
Data obtained at a temperature of 173 K. iucr.org
The crystal packing of 4-Hydrazinopyridinium chloride is dominated by an extensive network of hydrogen bonds. The cation and the chloride anion are linked in a three-dimensional network through hydrogen bonds involving the hydrogen atoms of both hydrazine nitrogen atoms and the protonated pyridine nitrogen. iucr.orgnih.gov
A notable feature is a strong intramolecular hydrogen bond between the protonated pyridine nitrogen (N1) and the terminal hydrazine nitrogen (N8). iucr.org The chloride ions act as key acceptors in the hydrogen-bonding network, linking the cations together. The structure is composed of flat sheets of the aryl-N units with an inter-planar separation of 3.497 Å, suggesting the presence of π-stacking interactions, although the primary organizing forces are the strong hydrogen bonds. iucr.org
Table 3: Hydrogen-Bond Geometry in 4-Hydrazinopyridinium chloride
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1···N8 | 0.90(2) | 1.91(2) | 2.8069 (19) | 175(2) |
| N7—H7A···Cl1 | 0.93(2) | 2.27(2) | 3.1973 (14) | 175(2) |
| N8—H8A···Cl1 | 0.93(2) | 2.37(2) | 3.2845 (14) | 168(2) |
| N8—H8B···Cl1 | 0.90(2) | 2.40(2) | 3.2503 (13) | 158(2) |
Data sourced from Boeré, R. T. & Hassan, M. R. (2009). Acta Crystallographica Section E, 65(8), o1833. iucr.org
Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for analyzing polar, ionizable compounds like 4-Hydrazinylpyridine. Due to its hydrophilic nature, care must be taken to achieve adequate retention on standard C18 columns. helixchrom.comhelixchrom.com The use of acidic mobile phase additives (e.g., formic acid, trifluoroacetic acid) is necessary to ensure good peak shape by protonating the basic nitrogens and suppressing unwanted interactions with residual silanols on the silica-based stationary phase. chromforum.org Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide excellent retention and separation for such polar compounds. helixchrom.com
Table 4: Example HPLC Method Parameters for Pyridine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Mixed-Mode |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing an acidic modifier (e.g., 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength around 254 nm |
| Column Temperature | 25-30 °C |
These are typical starting conditions and would require optimization for the specific analysis of this compound. helixchrom.comrasayanjournal.co.in
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. For a polar and basic compound like 4-Hydrazinylpyridine, a polar stationary phase like silica (B1680970) gel is appropriate. The mobile phase typically consists of a mixture of a moderately polar organic solvent (e.g., ethyl acetate, dichloromethane) and a more polar solvent like methanol, often with a small amount of a basic modifier (e.g., triethylamine, ammonia) to prevent peak tailing. tifr.res.innih.gov Visualization can be achieved under UV light (254 nm) due to the aromatic pyridine ring, or by using staining reagents like iodine vapor. tifr.res.in
Computational Chemistry Investigations of Hydrazinylpyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties that are fundamental to a molecule's reactivity and stability. For hydrazinylpyridine systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, provide critical data on frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity descriptors. ekb.egnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. scirp.orgirjweb.com For pyridine (B92270) derivatives, the introduction of an electron-donating group like a hydrazinyl moiety is expected to raise the HOMO energy level, making the compound more susceptible to electrophilic attack. ekb.eg
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In a typical MEP map, electron-rich regions, which are prone to electrophilic attack, are colored red, while electron-deficient regions, susceptible to nucleophilic attack, are colored blue. researchgate.net For 4-hydrazinylpyridine, the MEP would likely show negative potential (red) around the nitrogen atoms of both the pyridine ring and the hydrazinyl group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding.
Global reactivity descriptors, derived from HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. numberanalytics.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govasrjetsjournal.org These parameters are invaluable for comparing the reactivity of different derivatives and predicting their behavior in chemical reactions. asrjetsjournal.org
Table 1: Representative Global Reactivity Descriptors for Pyridine and Hydrazine (B178648) Derivatives Calculated via DFT
| Descriptor | Formula | Typical Value Range (eV) for Pyridine/Hydrazine Derivatives | Implication |
| HOMO Energy (EHOMO) | - | -6.0 to -7.0 | Higher values indicate better electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.0 to -2.0 | Lower values indicate better electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 | Smaller gap suggests higher chemical reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 to 4.5 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 3.0 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.0 to 4.0 | Quantifies the electrophilic power of a molecule. |
Note: The values in this table are illustrative and based on typical DFT calculation results for structurally similar compounds. Actual values for 4-Hydrazinylpyridine dihydrochloride (B599025) would require specific calculations.
Molecular Docking Simulations for Ligand-Receptor Interaction Dynamics
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For hydrazinylpyridine systems, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. mdpi.com Studies on aminopyridine and hydrazine derivatives have shown their potential to bind to various enzymes, such as kinases and oxidases, by forming key interactions within the active site. nih.govnih.gov
The binding mode of a 4-hydrazinylpyridine derivative would likely be governed by a network of non-covalent interactions. These can include:
Hydrogen Bonds: The nitrogen atoms of the pyridine ring and the -NH and -NH2 groups of the hydrazinyl moiety are excellent hydrogen bond donors and acceptors. These can form strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The carbon backbone of the pyridine ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
Molecular dynamics (MD) simulations are often performed following docking to validate the stability of the predicted binding pose and to explore the flexibility of the ligand-receptor complex over time. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hydrazinylpyridine Ligand with a Kinase Target
| Parameter | Description | Illustrative Result |
| Target Protein | Kinase XYZ (Hypothetical) | PDB ID: 1XYZ |
| Binding Affinity (Score) | Estimated free energy of binding (kcal/mol). | -7.5 |
| Key Interacting Residues | Amino acids in the active site forming significant bonds. | ASP145, LYS88, PHE144, GLU91 |
| Types of Interactions | Predicted non-covalent bonds stabilizing the complex. | Hydrogen bond with ASP145 (H-donor: hydrazinyl -NH2)Hydrogen bond with LYS88 (H-acceptor: pyridine N)π-π stacking with PHE144 |
| RMSD (from MD simulation) | Root Mean Square Deviation of ligand position over time (Å). | 1.5 Å (indicating a stable binding pose) |
Note: This table presents hypothetical data to illustrate the typical outputs of a molecular docking and dynamics study. The specific target and results would depend on the actual protein being investigated.
Prediction of Molecular Conformations and Energetic Landscapes
The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional shape or conformation. Computational methods can be used to explore the conformational landscape of flexible molecules like 4-hydrazinylpyridine, identifying low-energy (stable) conformations and the energy barriers that separate them.
The key sources of flexibility in 4-hydrazinylpyridine are the rotations around the Carbon-Nitrogen (Py-NH) and Nitrogen-Nitrogen (NH-NH2) single bonds. The relative orientation of the pyridine ring and the hydrazinyl group is defined by the dihedral angle associated with the C-N bond, while the orientation of the terminal amino group is defined by the N-N dihedral angle.
A Potential Energy Surface (PES) scan is a common computational technique to investigate conformational preferences. uni-muenchen.devisualizeorgchem.com In a PES scan, a specific dihedral angle is systematically rotated in steps, and at each step, the energy of the molecule is calculated after allowing the rest of the geometry to relax. researchgate.netjoaquinbarroso.com Plotting energy versus the dihedral angle reveals the positions of energy minima (stable conformers) and maxima (transition states for rotation). readthedocs.io
For the N-N bond in hydrazine systems, computational studies have shown that the gauche conformation is typically the most stable due to a balance of hyperconjugative effects and steric repulsion between lone pairs, while the eclipsed conformations represent energy maxima. nih.govwustl.eduresearchgate.net Similarly, the rotation around the C-N bond will have preferred orientations to minimize steric clash between the pyridine ring and the hydrazinyl group. Understanding these energetic landscapes is crucial for predicting which shapes the molecule is most likely to adopt when interacting with other molecules or receptors.
Table 3: Torsional Energetics in Hydrazinyl Systems
| Dihedral Angle (τ) | Conformation Name | Relative Energy (Illustrative) | Description |
| N-N Bond Rotation | |||
| ~60° / 300° | Gauche | 0 kcal/mol (Minimum) | The most stable conformation for the hydrazine moiety. |
| 180° | Anti (Staggered) | ~3-4 kcal/mol (Barrier) | A rotational barrier between the two gauche forms. |
| 0° / 360° | Syn (Eclipsed) | ~9-11 kcal/mol (Barrier) | The highest energy rotational barrier. |
| C-N Bond Rotation | |||
| 0°, 180° | Coplanar | High (Barrier) | Steric hindrance between ortho-hydrogens and the -NHNH2 group. |
| ~30-60°, ~120-150° | Non-coplanar | Low (Minimum) | Stable conformations minimizing steric repulsion. |
Note: The energy values are representative examples based on computational studies of hydrazine and related systems and serve to illustrate the concepts of conformational analysis.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy (Ea) of the reaction, which governs its rate.
For reactions involving hydrazinylpyridine, such as nucleophilic substitution where the pyridine nitrogen acts as the nucleophile, or condensation reactions involving the hydrazinyl group, DFT calculations can map out the entire reaction pathway. rsc.orgscispace.com Transition state optimization algorithms are used to locate the precise geometry of the TS. rsc.org A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. rsc.org
For example, in a nucleophilic substitution reaction where 4-hydrazinylpyridine attacks an electrophilic carbon center, computational modeling can determine the bond lengths of the forming C-N bond and the breaking C-X (where X is a leaving group) bond in the transition state. nih.govresearchgate.net This information helps to understand whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. The calculated free energy of activation (ΔG‡) provides a theoretical prediction of the reaction rate, which can be compared with experimental kinetic data. nih.govresearchgate.netmdpi.com These models provide deep mechanistic insights that are often difficult to obtain through experimental means alone.
Table 4: Key Parameters from a Computational Study of a Hypothetical Reaction Mechanism
| Parameter | Definition | Illustrative Value |
| Reaction Type | Nucleophilic attack of 4-hydrazinylpyridine on methyl iodide | SN2 Reaction |
| Reactant Complex Energy | Energy of the stabilized pre-reaction complex. | -2.5 kcal/mol |
| Transition State (TS) Geometry | Key bond lengths at the highest energy point. | C-N forming bond: 2.1 ÅC-I breaking bond: 2.5 Å |
| Activation Energy (Ea) | Energy difference between the TS and reactants. | 15.0 kcal/mol |
| Imaginary Frequency | The single negative frequency at the TS. | -250 cm-1 |
| Reaction Energy (ΔErxn) | Energy difference between products and reactants. | -10.2 kcal/mol |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs from a DFT study of a reaction mechanism.
Academic Research Applications of 4 Hydrazinylpyridine Dihydrochloride Derivatives
Role as Synthetic Precursors for Diverse Chemical Scaffolds
The reactivity of the hydrazinyl moiety makes 4-hydrazinylpyridine derivatives powerful tools for organic synthesis. They serve as nucleophiles and as starting materials for the construction of a variety of heterocyclic and polycyclic systems, as well as functional molecules like metal-binding hydrazones.
The synthesis of hybrid molecules containing multiple heterocyclic rings is a significant area of research, as these scaffolds are often associated with interesting biological and material properties. Derivatives of 4-hydrazinylpyridine can be employed in the construction of complex systems such as pyridine-thiophene pyrimidine (B1678525) hybrids. The hydrazinyl group can react with various functional groups on other heterocyclic precursors to link the molecular fragments.
For instance, a common synthetic strategy involves the reaction of a hydrazine (B178648) derivative with a chalcone-bearing thiophene (B33073) nucleus. scilit.commiami.edu This type of condensation reaction can be adapted to form pyrimidine rings. A thiophene-containing chalcone (B49325) can react with a 4-hydrazinylpyridine derivative, followed by cyclization with a suitable reagent, to yield a complex hybrid molecule incorporating pyridine (B92270), thiophene, and pyrimidine rings. scilit.commiami.eduresearchgate.net The versatility of this approach allows for the creation of diverse chemical libraries for further investigation. researchgate.net
A notable application of hydrazinylpyridine derivatives is in the synthesis of complex, fused polycyclic frameworks. researchgate.net Specifically, they have been used as nucleophiles in the transformation of succinic anhydride (B1165640) moieties fused to a bicyclo[2.2.2]octene framework into N-aminosuccinimide moieties. thieme-connect.comthieme-connect.com
This transformation is achieved through the nucleophilic substitution of the oxygen atoms within the anhydride rings by the nitrogen atoms of the hydrazinylpyridine. thieme-connect.com The reaction typically involves heating the bicyclo[2.2.2]octene dianhydride with the hydrazinylpyridine derivative in a suitable solvent. This method provides an efficient route to highly substituted and structurally complex molecules. arkat-usa.org One of the bicyclo[2.2.2]octene adducts prepared through this method demonstrated water solubility, making it a promising candidate for further studies. thieme-connect.comresearchgate.net
Table 1: Synthesis of Substituted Bicyclo[2.2.2]octenes using Hydrazine Derivatives thieme-connect.com
| Starting Material (Bicyclo[2.2.2]octene) | Hydrazine Derivative | Solvent | Product |
| 4a | Phenylhydrazine | i-BuOH | 5d |
| 4a | 4-Nitrophenylhydrazine | i-BuOH | 5e |
| 4a | 2-Hydrazinyl-3-nitropyridine | n-BuOH | 5f |
| 4a | 2-Hydrazinyl-5-nitropyridine | n-BuOH | 5g |
Note: This table is illustrative of the general reaction type. While the source used 2-hydrazinylpyridine derivatives, 4-hydrazinylpyridine derivatives would be expected to undergo analogous reactions.
Hydrazones, which are compounds containing the R₁R₂C=NNH₂ structure, are readily synthesized from hydrazine derivatives and carbonyl compounds. 4-Hydrazinylpyridine dihydrochloride (B599025) and its derivatives are excellent precursors for a specific class of these molecules, pyridinylhydrazones. These compounds are of significant interest due to their ability to act as chelating agents for metal ions. nih.govjptcp.com
The synthesis involves a straightforward condensation reaction between the 4-hydrazinylpyridine derivative and an appropriate aldehyde or ketone. The resulting hydrazone possesses both the pyridine nitrogen and the imine nitrogen, which can coordinate to a metal center. nih.govjptcp.com These metal-binding properties are crucial for their application in coordination chemistry and the development of new materials and catalysts. nih.gov Studies have shown that pyrimidinylhydrazones, a related class of compounds, form highly stable and redox-active complexes with iron(III) and copper(II). nih.gov
Ligand Design and Coordination Chemistry Research
The pyridine nitrogen atom and the hydrazinyl group in 4-hydrazinylpyridine derivatives provide two potential coordination sites, making them valuable components in the design of ligands for metal complexes.
Bidentate ligands, which bind to a central metal atom at two points, are fundamental in coordination chemistry. Derivatives of 4-hydrazinylpyridine are precursors to novel bidentate ligands. As mentioned previously, the bicyclo[2.2.2]octene adducts functionalized with pyridyl-amino-succinimide moieties are promising candidates for this application. researchgate.netthieme-connect.comresearchgate.net The pyridyl nitrogen and an imide nitrogen or other donor atom within the complex framework can coordinate to a metal ion, forming a stable chelate ring. The ability to easily modify the substituents on both the pyridine and the bicyclic framework allows for the fine-tuning of the ligand's electronic and steric properties.
Hydrazinopyridine derivatives have been instrumental in the synthesis of organohydrazino metal complexes, particularly with transition metals like technetium, rhenium, and molybdenum. acs.org These complexes are of interest in various fields, including radiopharmaceuticals. The reaction of hydrazinopyridine derivatives with metal precursors can lead to the formation of stable organohydrazide or organodiazenido complexes. acs.orgnih.gov
For example, the reaction of 2-hydrazinopyridine (B147025) with technetium and rhenium precursors has been shown to yield chelate complexes where the ligand binds to the metal center through both the pyridine nitrogen and one of the hydrazinyl nitrogens, forming a stable five-membered ring. acs.orgnih.gov X-ray structural analysis of these complexes reveals a delocalized π-system within the chelate ring. acs.orgnih.gov Similar chemistry has been explored with molybdenum. acs.org The reduction of perrhenate, molybdate, and pertechnetate (B1241340) with 2-hydrazinopyridine dihydrochloride leads to a class of complexes containing a {M(η¹-NNC₅H₄NHx)(η²-HNNHyC₅H₄N)} core. acs.org These studies provide foundational knowledge for the development of new coordination compounds with tailored properties based on the 4-hydrazinylpyridine scaffold.
Table 2: Examples of Metal Complexes Synthesized from Hydrazinopyridine Derivatives
| Metal | Hydrazine Derivative | Resulting Complex Type | Reference |
| Rhenium (Re) | 2-Hydrazinopyridine | Organohydrazide Chelate Complex: Re(III)(NNpy)(PPh₃)₂Cl₂ | acs.orgnih.gov |
| Technetium (Tc) | 2-Hydrazinopyridine | Organohydrazide Chelate Complex: Tc(III)(NNpy)(PPh₃)₂Cl₂ | acs.orgnih.gov |
| Rhenium (Re) | 2-Hydrazinopyridine | Bis(hydrazino) Complex Core: {Re(η¹-NNC₅H₄NH)(η²-HNNC₅H₄N)} | acs.org |
| Molybdenum (Mo) | 2-Hydrazinopyridine | Bis(hydrazino) Complex Core: {Mo(η¹-NNC₅H₄NH)(η²-HNNHC₅H₄N)} | acs.org |
Note: The listed research primarily utilized 2-hydrazinopyridine. However, these findings establish the coordination behavior of the hydrazinopyridine scaffold, which is directly applicable to the design of complexes using 4-hydrazinylpyridine derivatives.
Advanced Analytical Methodologies and Probe Development
Derivatives of 4-hydrazinylpyridine dihydrochloride are utilized in the development of sophisticated analytical tools and probes due to the reactive nature of the hydrazine group and the specific chemical properties of the pyridine ring. These applications span enhanced detection in mass spectrometry and the creation of sensitive fluorescent probes.
Derivatization Reagents for Enhanced Detection in Mass Spectrometry
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a key strategy to improve the detection of molecules that have poor ionization efficiency or chromatographic retention. mdpi.com Hydrazine-containing reagents are widely used to target and modify carbonyl-containing compounds, such as aldehydes and ketones, by forming stable hydrazone products. nih.govnih.gov This reaction is fundamental to their application as derivatization agents.
Derivatives of 4-hydrazinylpyridine are effective in this role because the resulting hydrazone incorporates the pyridine moiety, which can enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry. ddtjournal.com The introduction of a group that is readily protonated, like the pyridine nitrogen, can significantly increase the signal intensity of the analyte in positive-ion mode ESI-MS. ddtjournal.com For instance, reagents like 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinopyridine (2-HP) are commonly used for derivatizing carbonyl-containing metabolites, leading to substantial increases in detection sensitivity. nih.gov In one case, derivatization with HMP increased the detection sensitivity of cortisol and cortisone (B1669442) by a factor of 1000. nih.gov
The primary advantages of using such derivatization reagents include:
Enhanced Sensitivity: By introducing a permanently charged or easily ionizable group, the reagent dramatically increases the analyte's response in the mass spectrometer. nih.govddtjournal.com
Improved Chromatography: Modifying the analyte can alter its polarity and hydrophobicity, leading to better separation and peak shape in reversed-phase liquid chromatography. mdpi.comnih.gov
Increased Specificity: The derivatization reaction is specific to a particular functional group (e.g., carbonyls), which reduces matrix interference and allows for targeted analysis of specific compound classes within a complex biological sample. nih.gov
| Derivatization Reagent | Target Functional Group | Analytical Improvement | Reference |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Forms stable hydrazones, widely used for quantifying carbonyls. | nih.govddtjournal.com |
| 2-Hydrazinopyridine (2-HP) | Carbonyls | Increases detection sensitivity for carbonyl-containing metabolites. | nih.gov |
| 2-Hydrazino-1-methylpyridine (HMP) | Carbonyls | Contains a fixed positive charge, enhancing ESI-MS sensitivity significantly (e.g., 1000-fold for cortisol). | nih.gov |
| Girard's Reagents (Gir T, Gir P) | Ketones | Ketone-specific derivatization enhances MS detection and chromatographic separation of neurosteroids. | nih.govddtjournal.com |
Development of Fluorescent Probes for Chemical Detection (e.g., Metal Ions, Hydrogen Bonding)
Fluorescent probes are powerful tools for detecting and quantifying specific chemical species in various environments due to their high sensitivity, selectivity, and operational simplicity. frontiersin.orgdoaj.org Derivatives based on a pyridyl-hydrazone structure have been successfully developed as "turn-on" or "turn-off" fluorescent sensors for various analytes, most notably metal ions. frontiersin.orgmdpi.com
The general design of these probes involves linking a fluorophore (the signaling unit) to a pyridyl-hydrazone moiety (the recognition or binding site). In the absence of the target analyte, the probe's fluorescence is often quenched. Upon binding of the target ion to the pyridyl-hydrazone group, a conformational change or modulation of electronic properties can occur, disrupting the quenching mechanism and leading to a significant enhancement in fluorescence intensity (a "turn-on" response). mdpi.com This process is often driven by the chelation-enhanced fluorescence (CHEF) effect. mdpi.com
For example, a probe synthesized from 2-hydrazinopyridine and an aldehyde-functionalized BODIPY core demonstrated high selectivity and a "turn-on" fluorescent response to Ferric ions (Fe³⁺). mdpi.com The probe showed a 1:1 binding stoichiometry with Fe³⁺ and was successfully applied to bioimaging in human embryonic kidney cells. mdpi.com Similarly, other designs have targeted ions like Zn²⁺ and Mg²⁺ using isoquinoline-based probes. nih.gov The design can also be influenced by intermolecular hydrogen bonding, which can play a crucial role in the probe's selectivity and quenching mechanism. rsc.orgdocumentsdelivered.com
| Probe Structure Base | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| BODIPY-Pyridylhydrazone | Fe³⁺ | Fluorescence turn-on via Chelation-Enhanced Fluorescence (CHEF). | mdpi.com |
| 3-Hydroxy-4-pyridylisoquinoline | Zn²⁺, Mg²⁺, Fe²⁺ | Complexation leads to characteristic changes in absorption and emission spectra. | nih.gov |
| Benzimidazole Core | Cyanide (CN⁻) | Fluorescence turn-on upon capture of the ion, facilitated by cascade hydrogen bonding. | rsc.org |
Mechanistic Investigations in Enzyme-Ligand Interactions (Chemical Perspectives)
The reactivity of the hydrazine group makes 4-hydrazinylpyridine derivatives valuable tools for investigating the mechanisms of certain enzymes, particularly amine oxidases. They can act as inhibitors or labeling agents, providing insight into active site structure and catalytic processes.
Studies on Lysyl Oxidase and Amine Oxidase Mechanisms
Hydrazine derivatives are well-known inhibitors of copper-containing amine oxidases. nih.gov Many function as mechanism-based inhibitors that bind irreversibly to the enzyme's active site cofactor, topa quinone (TPQ). nih.gov For example, 2-hydrazinopyridine (2HP) is known to form a covalent adduct with the TPQ cofactor of human vascular adhesion protein-1 (hVAP-1), effectively inactivating the enzyme. nih.gov This irreversible binding allows for detailed structural studies of the enzyme-inhibitor complex, providing a snapshot of the active site. nih.gov
In the context of lysyl oxidase (LOX), a related amine oxidase responsible for cross-linking collagen and elastin, hydrazine-based reagents are used differently. nih.govnih.gov The LOX-catalyzed reaction produces highly reactive aldehyde intermediates (allysine) on protein substrates. nih.gov Hydrazide-containing molecules, such as biotin-hydrazide, can react with these enzyme-generated aldehydes. nih.gov This reaction allows for the specific labeling and subsequent detection (e.g., via fluorescence microscopy) of sites where LOX has been active. nih.gov This method provides a way to measure the total catalytic function of LOX enzymes in cells and tissues, which is crucial for studying their role in disease. nih.gov
Therefore, while hydrazine derivatives can act as direct inhibitors of some amine oxidases by attacking the TPQ cofactor, they can also serve as probes for LOX activity by trapping the aldehydic products of its catalysis. nih.govnih.gov
Probing Spatial Arrangement of Enzyme Active Site Components
Covalent modification of enzyme active sites with specific reagents is a powerful technique for elucidating the spatial arrangement of catalytic residues and cofactors. biologiachile.cl Hydrazine-based probes are particularly useful for a strategy known as activity-based protein profiling (ABPP). nih.govresearchgate.net
ABPP utilizes small, reactive probes that covalently bind to the active sites of enzymes in a mechanism-dependent manner. nih.gov Electron-rich hydrazine probes can target a diverse range of enzymes that possess electrophilic functionality, such as those with organic or inorganic cofactors. nih.govresearchgate.net The probe's attachment is directed to the active site and is dependent on the enzyme being in a functionally competent state. nih.gov
By using a hydrazine probe tagged with a reporter group (e.g., biotin (B1667282) or a fluorophore), researchers can:
Identify and Isolate Active Enzymes: The probe will only label enzymes that are catalytically active, allowing for their identification within a complex proteome. nih.gov
Map the Active Site: After labeling, the protein can be digested, and the modified peptide can be identified by mass spectrometry. This reveals which specific amino acid residue or cofactor the probe attached to, providing precise spatial information within the active site. nih.govresearchgate.net
Screen for Inhibitors: The ability of a potential drug molecule to block probe labeling indicates that it binds to the active site, making this a useful method for inhibitor discovery and characterization. nih.govresearchgate.net
The crystal structure of hVAP-1 in complex with 2-hydrazinopyridine (PDB code 2C11), for instance, provides a high-resolution view of how the inhibitor is spatially arranged within the active site and its interactions with key residues and the TPQ cofactor. nih.gov
Materials Science Research: Perovskite Crystallization Kinetics Modulation
In materials science, controlling the crystallization process of thin films is critical for achieving desired properties, particularly in the fabrication of high-performance perovskite solar cells (PSCs). nih.govrsc.org The quality of the perovskite crystalline film is a major determinant of device efficiency and stability. researchgate.netcitedrive.com Derivatives of both pyridine and hydrazine have been successfully employed as additives to modulate the crystallization kinetics of tin (Sn)-based and tin-lead (Sn-Pb) mixed perovskites. nih.govresearchgate.net
Sn-based perovskites are a promising, less toxic alternative to lead-based ones, but they suffer from rapid, difficult-to-control crystallization and the easy oxidation of Sn²⁺ to Sn⁴⁺, which creates defects. nih.govresearchgate.net Additives containing pyridine or hydrazine functionalities can address these issues through several mechanisms:
Complex Formation and Retardation of Crystallization: Pyridine derivatives, such as 4-(tert-butyl) pyridine, can coordinate with the tin halide precursors (e.g., SnI₂) to form stable intermediate complexes. nih.gov This interaction slows down the rapid assembly of the perovskite lattice, allowing more time for the formation of larger, more ordered crystalline grains with fewer defects and better morphology. nih.govresearchgate.net
Reduction of Defects and Sn²⁺ Oxidation: Hydrazine-based additives, like 3-Hydrazinylpyridine (B1311347) Hydrochloride (3-HH), can act as reducing agents. researchgate.net The hydrazine functional group can reduce detrimental Sn⁴⁺ ions back to the desired Sn²⁺ state, suppressing defect formation and improving the stability of the precursor solution and the final film. researchgate.net
Improved Film Morphology: By controlling the nucleation and growth rates, these additives lead to the formation of dense, pinhole-free perovskite films with enhanced crystallinity and preferred grain orientation. researchgate.netresearchgate.net
These improvements in film quality translate directly to enhanced device performance, including higher power conversion efficiency (PCE) and better long-term stability. researchgate.netcitedrive.com
| Additive | Perovskite Type | Mechanism of Action | Resulting Improvement | Reference |
|---|---|---|---|---|
| 3-Hydrazinylpyridine Hydrochloride (3-HH) | Sn-Pb Mixed | Delays crystal growth, balances crystallization rate, reduces Sn⁴⁺, and passivates defects. | Improved crystallinity, higher PCE (18.33% vs 16.36%), and enhanced stability. | researchgate.netcitedrive.com |
| 4-(tert-butyl) pyridine (tBP) | Tin-based (DMSO-free) | Forms stable intermediate complexes with SnI₂, controlling nucleation and growth kinetics. | Pinhole-free morphology, larger grains, lower defect density, and improved charge mobility. | nih.gov |
| 4-Hydroxypyridine | Tin-based | Synergistically modulates Sn²⁺ oxidation and perovskite crystallization. | Leads to stable lead-free solar cells. | researchgate.netfigshare.com |
Influence on Perovskite Film Morphology and Composition
There is no available research data specifically detailing the influence of this compound on the morphology and composition of perovskite films.
Understanding Redox Processes in Perovskite Precursor Solutions
There is no available research data specifically detailing the role of this compound in the redox processes within perovskite precursor solutions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Hydrazinylpyridine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with halogenated pyridines under reflux. For example, substituting a chlorine atom on pyridine with hydrazine in ethanol or methanol, followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of hydrazine to substrate (1.2–1.5 equivalents). Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm hydrazine substitution and aromatic proton environments.
- HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) for purity assessment (>98%).
- Mass spectrometry (ESI-MS) to verify molecular ion peaks ([M+H]⁺ and [M+2H-Cl]⁺ fragments).
- Elemental analysis to validate stoichiometry (C, H, N, Cl percentages) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
- Waste disposal : Neutralize with dilute sodium bicarbonate before incineration or licensed chemical waste services .
Advanced Research Questions
Q. How does the reactivity of this compound compare in nucleophilic vs. electrophilic reactions?
- Methodological Answer : The hydrazine group acts as a nucleophile, participating in:
- Condensation reactions with ketones/aldehydes to form hydrazones (monitored by TLC).
- Electrophilic aromatic substitution at the pyridine ring’s meta-position (e.g., nitration requires H₂SO₄/HNO₃ at 0–5°C). Competing pathways depend on pH; acidic conditions favor protonation of the pyridine nitrogen, directing electrophiles to specific positions .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Discrepancies arise from hydrolysis kinetics. Design stability studies using:
- Buffered solutions (pH 2–12) at 25°C and 40°C.
- HPLC-UV monitoring of degradation products (e.g., pyridine derivatives).
- Kinetic modeling (Arrhenius plots) to predict shelf-life. For example, instability above pH 7 correlates with hydrazine group deprotonation, accelerating hydrolysis .
Q. How can this compound be utilized in multi-step syntheses of heterocyclic compounds?
- Methodological Answer : It serves as a precursor for:
- Triazoles : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.
- Pyrazolo[3,4-b]pyridines : Cyclization with β-ketoesters under acidic conditions.
- Coupling reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) to introduce aryl groups at the pyridine ring .
Q. What mechanistic insights can be gained from isotopic labeling studies of this compound?
- Methodological Answer : Use ¹⁵N-labeled hydrazine or deuterated solvents to track:
- Hydrazine group participation in redox reactions (e.g., reduction of nitro groups via hydrogen transfer).
- Solvent isotope effects on reaction rates in D₂O vs. H₂O.
- Kinetic isotope effects (KIE) to distinguish rate-determining steps in thermal decomposition .
Q. How do environmental factors (e.g., light, oxygen) influence the compound’s stability in long-term storage?
- Methodological Answer : Conduct accelerated stability testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
